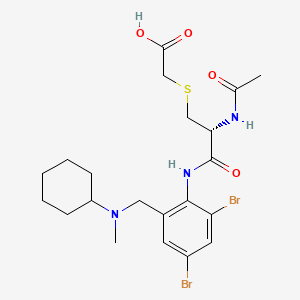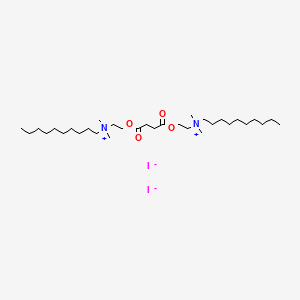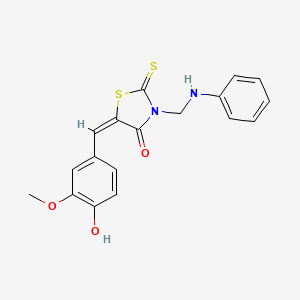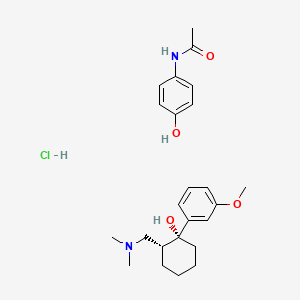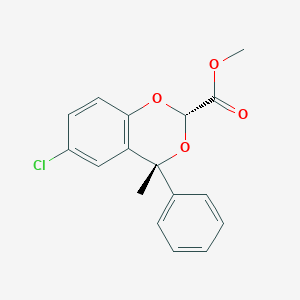
2-Methylbutyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate is typically synthesized through a classical Fischer esterification reaction. This involves the reaction of dodecanoic acid with 2-methylbutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to facilitate the reaction, and the ester product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl dodecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanoic acid and 2-methylbutanol.
Oxidation: This ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Oxidation: Dodecanoic acid and 2-methylbutanol.
Reduction: 2-Methylbutanol and dodecanol.
Scientific Research Applications
2-Methylbutyl dodecanoate has various applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in biological systems as a metabolite.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of fragrances, flavors, and as an emollient in cosmetics.
Mechanism of Action
The mechanism of action of 2-Methylbutyl dodecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release dodecanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The antimicrobial activity is attributed to the disruption of microbial cell membranes by the released fatty acid .
Comparison with Similar Compounds
2-Methylbutyl dodecanoate can be compared with other esters of dodecanoic acid, such as:
Ethyl dodecanoate: Similar ester but with ethanol instead of 2-methylbutanol.
Butyl dodecanoate: Formed with butanol, differing in the alcohol component.
Isoamyl dodecanoate: Another ester with isoamyl alcohol, used in similar applications.
The uniqueness of this compound lies in its specific alcohol component, which imparts distinct physical and chemical properties, making it suitable for particular industrial and research applications .
Properties
CAS No. |
93815-53-3 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-methylbutyl dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3 |
InChI Key |
FCRFJODFZFEXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


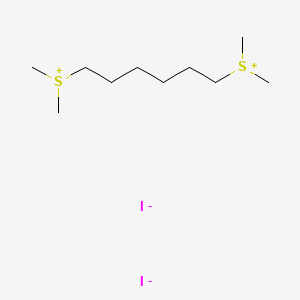
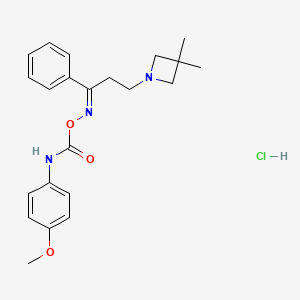

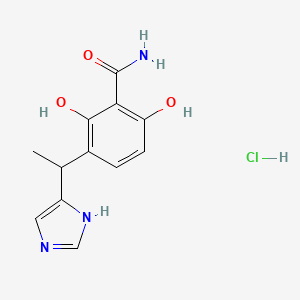
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

